(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a chlorophenyl group and a sulfanyl group attached to a dihydroindenol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-chlorophenyl sulfanyl precursor.
Formation of the Indenol Framework: The dihydroindenol framework is synthesized through a series of cyclization reactions.
Coupling Reaction: The 4-chlorophenyl sulfanyl group is then coupled to the dihydroindenol framework under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indenol framework or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[(4-Bromophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-2-[(4-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially useful in different applications.
Properties
CAS No. |
62702-99-2 |
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Molecular Formula |
C15H13ClOS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
(1R,2S)-2-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H13ClOS/c16-11-5-7-12(8-6-11)18-14-9-10-3-1-2-4-13(10)15(14)17/h1-8,14-15,17H,9H2/t14-,15+/m0/s1 |
InChI Key |
LBIGTFKSYUOUGT-LSDHHAIUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)SC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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